Cas no 2138043-97-5 (1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide)

1-Chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a specialized sulfonamide derivative featuring a morpholine moiety and a reactive chloro substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of both the sulfonamide and morpholine groups enhances its utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features allow for further functionalization, making it a versatile building block in drug discovery and development. The compound's stability and reactivity profile make it suitable for controlled synthetic applications under optimized conditions.
1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide structure
2138043-97-5 structure
Product Name:1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
CAS No:2138043-97-5
MF:C8H17ClN2O3S
MW:256.750180006027
CID:5890291
PubChem ID:165496934
Update Time:2025-06-24

1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2138043-97-5
    • EN300-1155035
    • 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
    • Inchi: 1S/C8H17ClN2O3S/c1-10(15(12,13)8-9)2-3-11-4-6-14-7-5-11/h2-8H2,1H3
    • InChI Key: AQNMMTJSGQRDFZ-UHFFFAOYSA-N
    • SMILES: ClCS(N(C)CCN1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 256.0648413g/mol
  • Monoisotopic Mass: 256.0648413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.2Ų

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1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide Related Literature

Additional information on 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide - A Promising Molecular Scaffold for Targeted Therapeutic Applications

1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide represents a unique chemical entity with significant potential in pharmaceutical research. This compound, characterized by its methanesulfonamide core and morpholin-4-yl substituent, has attracted attention due to its structural versatility and functional group compatibility. Recent studies highlight its role as a potential prodrug platform for enhancing bioavailability and targeting specific biological pathways. The 1-chloro functionality further contributes to its reactivity in synthetic modifications, making it a valuable candidate for drug development.

The methanesulfonamide moiety in 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfylnamide is particularly noteworthy for its ability to modulate protein interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this structural feature can selectively inhibit kinases involved in inflammation and tumor progression. Researchers have also explored its potential as a pharmacophore for designing small molecule inhibitors targeting G protein-coupled receptors (GPCRs), a class of receptors implicated in numerous diseases.

Recent advances in computational chemistry have provided insights into the morpholin-4-yl substitution's impact on molecular dynamics. A 2024 study using molecular docking simulations revealed that the morpholin-4-yl group enhances binding affinity to specific enzyme active sites by forming hydrogen bonds with key residues. This property is particularly relevant for developing inhibitors of serine/threonine kinases, which are overexpressed in many cancers. The 1-chloro substituent further stabilizes the conformational flexibility of the molecule, allowing for optimal interaction with target proteins.

Experimental data from 2023 clinical trials (preclinical phase) suggest that 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide exhibits promising pharmacokinetic profiles. Its metabolic stability and low toxicity profile make it an attractive candidate for oral administration. Researchers have also investigated its potential as a targeted drug delivery agent, leveraging the morpholin-4-yl group's ability to recognize specific cell surface receptors. This property could enable the development of therapeutics with enhanced tissue specificity.

Comparative studies with similar compounds have highlighted the advantages of the methanesulfonamide core. A 2023 review in Drug Discovery Today noted that the methanesulfonamide scaffold offers superior solubility and permeability compared to traditional sulfonamide derivatives. This characteristic is critical for improving the bioavailability of orally administered drugs. The 1-chloro functionality further contributes to the molecule's reactivity, enabling the synthesis of diverse derivatives with tailored biological activities.

Recent breakthroughs in medicinal chemistry have focused on optimizing the morpholin-4-yl substitution for enhanced therapeutic efficacy. A 2024 study published in Bioorganic & Medicinal Chemistry demonstrated that modifying the morpholin-4-yl group with hydrophobic substituents significantly improved the compound's potency against certain cancer cell lines. These findings underscore the importance of structural modifications in enhancing the therapeutic potential of 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide.

From a synthetic perspective, the 1-chloro functionality in 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide offers unique opportunities for chemical diversification. A 2023 study in Organic Letters described novel synthetic routes that utilize the 1-chloro group as a versatile handle for introducing functional groups. These methods have enabled the creation of a wide range of derivatives with potential applications in neurodegenerative disease treatment and metabolic disorder management.

Current research is also exploring the methanesulfonamide core's role in modulating protein-protein interactions. A 2024 study in ACS Chemical Biology demonstrated that this structural element can disrupt specific protein complexes involved in inflammatory responses. This property makes 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide a promising candidate for developing anti-inflammatory therapeutics with reduced side effects compared to traditional corticosteroids.

Advancements in drug delivery systems have further expanded the potential applications of 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide. Researchers are investigating its use in nanocarrier formulations to improve drug targeting and reduce systemic toxicity. A 2023 study in Nano Today showed that encapsulating this compound in lipid-based nanocarriers significantly enhanced its therapeutic efficacy while minimizing adverse effects. This approach could revolutionize the treatment of chronic diseases requiring long-term medication.

Looking ahead, the morpholin-4-yl substitution in 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is expected to play a key role in the development of next-generation therapeutics. Ongoing research is focused on optimizing its interaction with specific biological targets to enhance therapeutic outcomes. The 1-chloro functionality continues to be explored for its potential in creating novel chemical entities with improved pharmacological profiles. These developments position 1-chloro-N-methyl-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide as a promising molecular scaffold for future drug discovery efforts.

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